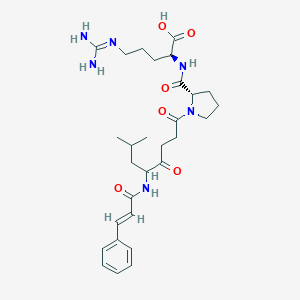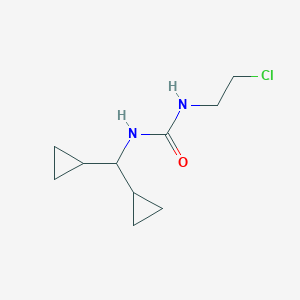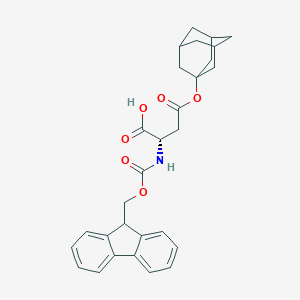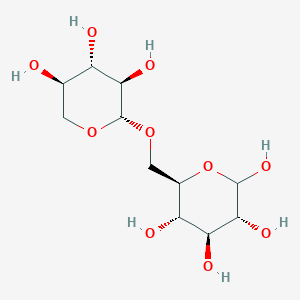
Cinnamoyl-leu-(C)gly-pro-arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamoyl-leu-(C)gly-pro-arg, also known as CLGPA, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of the naturally occurring hormone, thyrotropin-releasing hormone (TRH), and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg is not fully understood. However, it has been suggested that Cinnamoyl-leu-(C)gly-pro-arg exerts its effects through the activation of the TRH receptor. The TRH receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of the TRH receptor can lead to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway.
Biochemical and Physiological Effects:
Cinnamoyl-leu-(C)gly-pro-arg has been shown to possess a range of biochemical and physiological effects. It can enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects. Additionally, Cinnamoyl-leu-(C)gly-pro-arg has been found to have neuroprotective properties and can promote the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cinnamoyl-leu-(C)gly-pro-arg in lab experiments is its ability to enhance cognitive function. This property makes it an attractive candidate for the study of various neurological disorders. Additionally, the solid-phase synthesis method used to produce Cinnamoyl-leu-(C)gly-pro-arg is a well-established technique, which allows for the production of large quantities of the peptide. However, one limitation of using Cinnamoyl-leu-(C)gly-pro-arg in lab experiments is its relatively high cost.
Zukünftige Richtungen
There are several future directions for the study of Cinnamoyl-leu-(C)gly-pro-arg. One area of interest is the development of Cinnamoyl-leu-(C)gly-pro-arg analogs with improved properties. Additionally, further research is needed to fully understand the mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg and its effects on various signaling pathways. Finally, the potential therapeutic applications of Cinnamoyl-leu-(C)gly-pro-arg in the treatment of various neurological disorders should be explored further.
Conclusion:
In conclusion, Cinnamoyl-leu-(C)gly-pro-arg is a promising peptide with a range of potential therapeutic applications. Its ability to enhance cognitive function, reduce oxidative stress, and have anti-inflammatory effects make it an attractive candidate for the treatment of various neurological disorders. While further research is needed to fully understand the mechanism of action of Cinnamoyl-leu-(C)gly-pro-arg and its effects on various signaling pathways, the solid-phase synthesis method used to produce the peptide allows for the production of large quantities of the peptide for lab experiments.
Synthesemethoden
The synthesis of Cinnamoyl-leu-(C)gly-pro-arg involves the solid-phase method, which is a widely used technique for peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are activated with coupling reagents and protected with various protecting groups to prevent unwanted reactions. After the completion of the peptide chain, the final product is cleaved from the solid support and purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Cinnamoyl-leu-(C)gly-pro-arg has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and can enhance cognitive function. Additionally, Cinnamoyl-leu-(C)gly-pro-arg has been found to have anti-inflammatory effects and can reduce oxidative stress. These properties make Cinnamoyl-leu-(C)gly-pro-arg a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
114563-66-5 |
|---|---|
Produktname |
Cinnamoyl-leu-(C)gly-pro-arg |
Molekularformel |
C29H42N6O6 |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H42N6O6/c1-19(2)18-22(33-25(37)14-12-20-8-4-3-5-9-20)24(36)13-15-26(38)35-17-7-11-23(35)27(39)34-21(28(40)41)10-6-16-32-29(30)31/h3-5,8-9,12,14,19,21-23H,6-7,10-11,13,15-18H2,1-2H3,(H,33,37)(H,34,39)(H,40,41)(H4,30,31,32)/b14-12+/t21-,22?,23-/m0/s1 |
InChI-Schlüssel |
STYWEFPKZWMXIX-XEQMMVGRSA-N |
Isomerische SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Synonyme |
cinnamido-2-methyl-5-oxoheptanoyl-prolyl-arginine cinnamoyl-Leu-(C)Gly-Pro-Arg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)

![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)



![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
